![molecular formula C18H19F2N3O2S B2739142 N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953212-48-1](/img/structure/B2739142.png)
N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H19F2N3O2S and its molecular weight is 379.43. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Properties
The synthesis of fused thiazolo[3,2-a]pyrimidinones involves N-aryl-2-chloroacetamides as doubly electrophilic building blocks, yielding ring annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields. Analytical, spectral studies, and single crystal X-ray data confirm the structure of these products (Janardhan et al., 2014).
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed with a fluorine atom, allows labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application is significant for imaging the translocator protein (18 kDa), recognized as an early biomarker of neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial Activity
Several studies have synthesized new heterocycles incorporating the thiazolo[3,2-a]pyrimidin-3-yl acetamide moiety, demonstrating significant antimicrobial activity. These include derivatives exhibiting excellent in vitro antibacterial and antifungal activity, offering a promising avenue for the development of new antimicrobial agents (Bondock et al., 2008; Maddila et al., 2016).
Anticancer and Antiproliferative Effects
Novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity have been synthesized. These compounds show anticancer activity at low concentration compared to the reference drug, highlighting their potential in cancer therapy (Hammam et al., 2005).
Anti-inflammatory and Analgesic Activities
Thiazolo[3,2-a]pyrimidine derivatives have been designed and synthesized, showing significant anti-inflammatory and antinociceptive activities in pharmacological evaluations. This suggests potential for the development of new therapeutic agents with lower ulcerogenic activity and higher safety profiles (Alam et al., 2010).
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S/c1-10(2)15-7-17(25)23-11(9-26-18(23)22-15)6-16(24)21-8-12-13(19)4-3-5-14(12)20/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXYGFZFUXFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
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